molecular formula C11H17NO4 B8233010 Diethyl 2-(2-cyanopropan-2-yl)malonate

Diethyl 2-(2-cyanopropan-2-yl)malonate

Cat. No.: B8233010
M. Wt: 227.26 g/mol
InChI Key: SMPMRDPBCWDMDA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-cyanopropan-2-yl)malonate is a malonate derivative featuring a branched 2-cyanopropan-2-yl substituent at the central carbon of the propanedioate core. The compound’s structure combines the reactivity of the malonate ester with the electron-withdrawing cyano group, which enhances the acidity of the α-hydrogens and influences its chemical behavior.

Properties

IUPAC Name

diethyl 2-(2-cyanopropan-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-15-9(13)8(10(14)16-6-2)11(3,4)7-12/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPMRDPBCWDMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-cyanopropan-2-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 2-bromo-2-cyanopropane in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-cyanopropan-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(2-cyanopropan-2-yl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2-cyanopropan-2-yl)malonate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The cyano group can undergo various transformations, leading to the formation of different functional groups. The ester groups can be hydrolyzed or reduced, providing versatility in synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of Diethyl 2-(2-cyanopropan-2-yl)malonate with analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (K) Key Reactivity/Applications References
This compound 2-cyanopropan-2-yl ~227.26 (estimated) Not reported Potential in cycloadditions, enolate chemistry
Diethyl 2-(2-cyanoethyl)-malonate 2-cyanoethyl 213.23 388.7 (0.003 bar) Intermediate in organic synthesis
Diethyl 2,2-bis(2-cyanoethyl)malonate bis(2-cyanoethyl) 242.27 Not reported High substitution for polymer chemistry
Diethyl 2-(2-phenylacetyl)malonate 2-phenylacetyl 278.30 Not reported Pharmaceutical intermediate
Diethyl 2-(ethoxymethylene)malonate ethoxymethylene 216.23 Not reported Gould Jacob reaction for quinolones

Key Observations:

  • Acidity: The cyano group enhances α-hydrogen acidity, making the compound more reactive in enolate formation compared to phenylacetyl or ethoxymethylene analogs .
  • Solubility: Polar nitrile groups improve solubility in aprotic solvents (e.g., DMF, acetonitrile) relative to nonpolar alkyl-substituted malonates .

Stability and Reactivity

  • Hydrolysis Sensitivity: The cyano group may hydrolyze to carboxylic acids under acidic/basic conditions, limiting stability compared to ether-linked substituents (e.g., ethoxymethylene in ) .
  • Thermal Stability: Higher molecular weight and branching may reduce volatility compared to Diethyl 2-(2-cyanoethyl)-malonate, which has a reported boiling point of 388.7 K under reduced pressure .

Biological Activity

Diethyl 2-(2-cyanopropan-2-yl)malonate is a malonic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10_{10}H15_{15}N1_{1}O4_{4}
  • CAS Number : 17216-62-5
  • Boiling Point : 115-118 °C (at 2 mmHg)
  • Density : 1.078 g/mL at 25 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, potentially making it a candidate for further development in antiviral therapies.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)15.3Cell cycle arrest in G2/M phase
SNU398 (Liver Cancer)12.8Activation of caspase pathways

Case Studies

In a notable study published in MDPI, researchers explored the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The findings revealed that the compound significantly reduced cell viability, suggesting its potential as an effective anticancer agent .

Another investigation focused on the compound's mechanism of action, revealing that it promotes early apoptosis and disrupts the normal cell cycle progression in cancer cells .

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